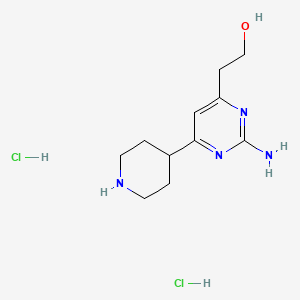

2-(2-Amino-6-piperidin-4-yl-pyrimidin-4-yl)-ethanol dihydrochloride

Description

Properties

IUPAC Name |

2-(2-amino-6-piperidin-4-ylpyrimidin-4-yl)ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O.2ClH/c12-11-14-9(3-6-16)7-10(15-11)8-1-4-13-5-2-8;;/h7-8,13,16H,1-6H2,(H2,12,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNSNRHVWGUBSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC(=NC(=C2)CCO)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-Amino-6-piperidin-4-yl-pyrimidin-4-yl)-ethanol dihydrochloride is a synthetic compound with a complex molecular structure that includes a pyrimidine ring and a piperidine moiety. This compound has garnered significant attention in pharmacological research due to its potential biological activities, particularly as an inhibitor in various enzymatic pathways relevant to diseases such as cancer and inflammatory disorders.

- Molecular Formula: C11H20Cl2N4O

- Molecular Weight: 295.21 g/mol

- CAS Number: 1361112-65-3

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, which can be categorized as follows:

1. Enzyme Inhibition

The compound has been studied for its inhibitory effects on several enzymes, which is crucial for its potential therapeutic applications. Notably, compounds with similar structures have demonstrated the ability to inhibit protein kinases, suggesting that this compound may possess similar properties.

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| Protein Kinases | Potential Inhibitor | |

| Acetylcholinesterase (AChE) | Enzyme Inhibitor |

2. Anticancer Activity

Preliminary studies have indicated that this compound may act as a cell proliferation inhibitor, making it a candidate for cancer treatment. The structural similarity to other known anticancer agents supports this hypothesis.

3. Anti-inflammatory Properties

The compound's potential in reducing inflammation has been highlighted in research focusing on similar piperidine derivatives, which are known for their anti-inflammatory effects.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

- Inhibition of Sirtuin 2 : A study demonstrated that derivatives of similar chemical structures showed inhibitory potency against Human Deacetylase Sirtuin 2 (HDSirt2), which is implicated in various diseases including cancer and neurodegenerative disorders .

- Antibacterial and Antifungal Activities : Compounds bearing piperidine moieties have shown promising antibacterial and antifungal activities, indicating that the target compound may also possess these properties. For example, studies on related piperidine derivatives reported moderate to good activity against both Gram-positive and Gram-negative bacteria .

- Binding Affinity Studies : Interaction studies utilizing techniques such as molecular docking have been employed to evaluate the binding affinity of this compound to various biological targets, elucidating its mechanism of action .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, primarily as an inhibitor in enzymatic pathways, which could be beneficial for treating diseases such as cancer and inflammatory disorders. The structural features of the compound suggest it may interact with specific protein kinases, similar to other compounds with related structures.

Medicinal Chemistry

The primary application of 2-(2-Amino-6-piperidin-4-yl-pyrimidin-4-yl)-ethanol dihydrochloride lies in medicinal chemistry . Its potential as a drug candidate makes it relevant for:

- Cancer Therapy : Studies have shown that compounds with similar structures can inhibit pathways involved in tumor growth and metastasis.

- Inflammatory Disorders : The compound may modulate immune responses and reduce inflammation through its enzymatic inhibition capabilities.

Enzymatic Inhibition

The compound has been studied for its ability to inhibit specific enzymes, particularly protein kinases. This inhibition is crucial for:

- Targeting Cancer Cells : By inhibiting kinases involved in cell proliferation and survival, the compound can potentially reduce tumor growth.

- Modulating Signaling Pathways : Inhibition of certain pathways can lead to altered cellular responses, which is beneficial in treating various diseases.

Interaction Studies

Interaction studies focus on the binding affinity of this compound to various biological targets. Techniques employed include:

- Surface Plasmon Resonance (SPR) : This method helps determine the binding kinetics and affinity of the compound to target proteins.

- Isothermal Titration Calorimetry (ITC) : ITC provides insights into the thermodynamics of the interaction between the compound and its targets.

Case Studies and Research Findings

Several studies have documented the effects of this compound:

- Inhibition of Protein Kinases : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on specific protein kinases involved in cancer progression.

- Anti-inflammatory Effects : Research indicated that this compound could modulate inflammatory responses through enzyme inhibition, suggesting potential therapeutic applications in chronic inflammatory diseases.

- Binding Affinity Studies : Using SPR and ITC, researchers assessed the binding affinities of this compound to various targets, revealing promising interactions that warrant further investigation.

Comparison with Similar Compounds

Key Structural and Functional Differences

Core Heterocycle: The target compound features a pyrimidine ring, whereas Hydroxyzine and Decloxizine utilize piperazine cores. Elacestrant contains a tetrahydronaphthalenol system, enabling high-affinity estrogen receptor binding .

Substituent Functionalization: The 2-amino group on the pyrimidine in the target compound may enhance hydrogen bonding compared to the diphenylmethyl group in Hydroxyzine, which contributes to hydrophobic interactions . The ethanol dihydrochloride moiety improves aqueous solubility, a feature shared with Decloxizine but absent in neutral analogs like 2-[2-(Piperazin-1-yl)ethoxy]ethanol .

Pharmacological Implications :

- Hydroxyzine and Decloxizine are established antihistamines, while the target compound’s pyrimidine-piperidine scaffold suggests divergent targets, such as kinases or bacterial enzymes .

- Elacestrant’s bulkier structure enables selective estrogen receptor downregulation, a mechanism unlikely for the smaller target compound .

Research Findings and Challenges

- Solubility and Stability : Dihydrochloride salts like the target compound and Decloxizine exhibit superior solubility in polar solvents compared to free bases, critical for oral bioavailability .

- Synthetic Complexity : Piperidine-pyrimidine hybrids require multi-step syntheses, as seen in analogs like 4-Chloro-6-ethyl-2-piperidin-1-ylpyrimidine (CAS 901586-58-1), complicating large-scale production .

- Structural Validation : X-ray crystallography (e.g., via SHELX programs) is essential for confirming the stereochemistry of such compounds, though this data is lacking for the target compound .

Preparation Methods

Starting Materials and Initial Functionalization

- The synthesis often begins with a 2,4-diamino-6-chloropyrimidine or related pyrimidine derivatives, which serve as the scaffold for further substitution.

- Chlorination of 2,4-dihydroxypyrimidines to 2,4-dichloropyrimidines is typically achieved using reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentachloride (PCl₅), often with catalytic additives like DMF to enhance reactivity.

- This chlorination step is critical for enabling nucleophilic aromatic substitution (SNAr) with amines such as piperidine derivatives.

Introduction of the Ethanol Side Chain

- The ethanol moiety attached to the pyrimidine ring at the 4-position is typically introduced by alkylation or nucleophilic substitution reactions involving 2-bromoethanol or related haloethanol derivatives.

- Alkylation of the pyrimidine nitrogen or oxygen with 2-bromoethanol under basic conditions (e.g., using cesium carbonate or sodium hydride) in polar aprotic solvents such as DMF or acetone is a common approach.

- Reaction conditions involve reflux or elevated temperatures (70–100 °C) for extended periods (20–70 hours) to ensure complete conversion.

- The nucleophilic attack of the amino group on activated electrophiles leads to the formation of the ethanol-substituted pyrimidine.

Formation of the Dihydrochloride Salt

- The final step involves converting the free base compound into the dihydrochloride salt to improve stability, solubility, and handling.

- This is achieved by treatment with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or ethyl acetate, followed by isolation of the salt as a crystalline solid.

- The dihydrochloride form is favored due to the presence of two basic nitrogen atoms in the molecule (the amino group and the piperidine nitrogen), each capable of protonation.

Summary Table of Key Synthetic Steps and Conditions

Detailed Research Findings and Notes

- Reaction Monitoring and Purification: Thin-layer chromatography (TLC) and recrystallization are standard for monitoring reaction progress and purifying intermediates and final products.

- Catalyst and Additive Effects: The use of catalysts such as DMF for chlorination and bases like cesium carbonate for alkylation significantly improves reaction efficiency and yields.

- Reaction Times: Extended reflux times (up to 70 hours) are often necessary for complete conversion in the nucleophilic substitution steps involving guanidine or amine nucleophiles.

- Alternative Synthetic Routes: Palladium-catalyzed coupling reactions have been explored for related pyrimidine derivatives but are less common for this specific compound due to cost and complexity.

- Scale-Up Considerations: Literature reports successful scale-up of piperidine substitution steps with consistent yields, indicating the robustness of the method.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(2-Amino-6-piperidin-4-yl-pyrimidin-4-yl)-ethanol dihydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a pyrimidine-thiol intermediate (e.g., 4-(4-pyridinyl)pyrimidine-2-thiol) may react with brominated ethanol derivatives in a methanol/water solvent system under reflux (2–4 hours), using sodium acetate as a base to neutralize acids generated during the reaction . Key optimization parameters include:

- Solvent ratio : Methanol-water (1:1) enhances solubility and reaction efficiency .

- Temperature : Reflux conditions (~80–100°C) ensure sufficient activation energy for bond formation.

- Purification : Precipitation via pH adjustment (e.g., HCl addition) followed by vacuum drying yields high-purity crystals .

Monitor reaction progress using TLC or HPLC to adjust stoichiometry and time.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : Use - and -NMR to confirm the pyrimidine ring structure, ethanol moiety, and piperidine substituents. Aromatic protons typically resonate at δ 7.5–8.5 ppm, while ethanol protons appear near δ 3.5–4.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak ([M+H]) and fragmentation patterns.

- Crystallography :

- Grow single crystals via slow evaporation from methanol .

- Use SHELX software (e.g., SHELXL) for structure refinement. Hydrogen atoms are positioned geometrically with isotropic displacement parameters (U = 1.2–1.5×U of parent atoms) .

Q. What safety protocols should be followed when handling this dihydrochloride salt?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Emergency Measures :

- Skin contact : Rinse immediately with water for 15 minutes; seek medical advice if irritation persists .

- Ingestion : Rinse mouth and consult a poison control center .

- Storage : Keep in airtight containers at room temperature, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

- Methodological Answer :

- Data Validation : Use the IUCr’s checkCIF tool to identify outliers in bond lengths/angles. For example, pyrimidine C-N bonds should be ~1.33 Å; deviations >0.02 Å may indicate overfitting .

- Software Adjustments : In SHELXL, refine anisotropic displacement parameters for non-hydrogen atoms. If twinning is suspected (e.g., high R values), apply twin-law matrices .

- Cross-Verification : Compare experimental data with DFT-calculated structures to validate hydrogen-bonding networks (e.g., N–H···Cl interactions in dihydrochloride salts) .

Q. What strategies are effective for profiling impurities in this compound during pharmaceutical development?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: Acetonitrile/0.1% trifluoroacetic acid (gradient elution, 5→95% over 20 minutes) .

- LC-MS/MS : Identify impurities via molecular weight and fragmentation (e.g., dechlorinated byproducts or ethanol-oxidized derivatives).

- Reference Standards : Compare retention times and spectra with certified impurities like Decloxizine dihydrochloride (a structural analog with similar chromatographic behavior) .

Q. How can researchers optimize experimental phasing for X-ray diffraction studies of this compound?

- Methodological Answer :

- Heavy-Atom Derivatives : Introduce bromine or iodine substituents (e.g., replace ethanol with bromoethanol) to enhance phasing power via anomalous scattering .

- Pipeline Tools : Use SHELXC/D/E for high-throughput phasing. SHELXD’s dual-space recycling algorithm improves success rates for small-molecule structures .

- Data Collection : Collect high-resolution data (≤1.0 Å) at synchrotron facilities to reduce phase ambiguity.

Data Contradiction Analysis

Q. How should researchers address discrepancies between spectroscopic and crystallographic data?

- Methodological Answer :

- Scenario : NMR suggests a planar pyrimidine ring, but crystallography shows puckering.

- Resolution :

Verify crystal quality (e.g., mosaicity <0.5°).

Re-examine NMR solvent effects; DMSO may stabilize planar conformations via hydrogen bonding .

Perform DFT calculations to compare energy differences between planar and puckered states.

Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.